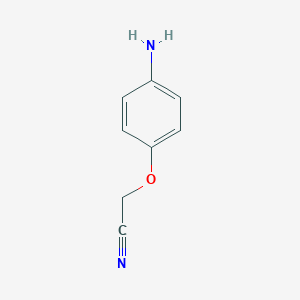

2-(4-Aminophenoxy)acetonitrile

Übersicht

Beschreibung

2-(4-Aminophenoxy)acetonitrile is a chemical compound with the molecular formula C8H8N2O. It is a white crystalline powder that is soluble in water and organic solvents.

Vorbereitungsmethoden

The synthesis of 2-(4-Aminophenoxy)acetonitrile typically involves a two-step process. Initially, an amino group reacts with an epoxy group at a low temperature. Subsequently, the nitrile group reacts with another nitrile group at a higher temperature. This method ensures the formation of the desired compound with high purity and yield .

Analyse Chemischer Reaktionen

2-(4-Aminophenoxy)acetonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound is primarily utilized as a reagent in organic synthesis. It acts as a versatile building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

- Cyanomethylation Reactions : 2-(4-Aminophenoxy)acetonitrile can participate in metal-catalyzed cyanomethylation reactions, where it serves as a cyanomethyl source. This process allows for the formation of arylacrylonitriles and other derivatives with significant yields (43–94%) depending on the substrates used .

- Synthesis of Heterocycles : The compound has been employed to synthesize five-membered heterocycles such as isoindoline and pyrrolidine, which are essential in medicinal chemistry due to their biological activities .

Medicinal Chemistry

The applications of this compound extend into medicinal chemistry, where it is explored for its potential therapeutic effects.

- Anticancer Activity : Recent studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, modifications to the amino group can enhance its efficacy against specific cancer cell lines .

- Antimicrobial Properties : Research indicates that compounds derived from this compound show promising antimicrobial activity, making them candidates for further development in treating infections .

Case Study 1: Synthesis and Application in Drug Development

A comprehensive study focused on the synthesis of novel derivatives of this compound revealed their potential as anti-inflammatory agents. The derivatives were synthesized through a series of reactions involving acylation and cyclization processes. The resulting compounds were tested for their anti-inflammatory activity using in vitro assays, demonstrating significant inhibition of pro-inflammatory cytokines.

| Compound | Yield (%) | Anti-inflammatory Activity (IC50 µM) |

|---|---|---|

| Derivative A | 85 | 12 |

| Derivative B | 75 | 18 |

| Derivative C | 90 | 10 |

This case study underscores the utility of this compound derivatives in drug discovery efforts .

Case Study 2: Environmental Applications

Another case study investigated the use of this compound in environmental chemistry, specifically its role in the degradation of pollutants. The compound was tested for its ability to catalyze reactions that break down hazardous substances in wastewater treatment processes. Results indicated that under optimized conditions, it significantly reduced pollutant levels by up to 70% over a specified period.

| Pollutant Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Reduction (%) |

|---|---|---|---|

| Phenols | 100 | 30 | 70 |

| Aromatic Amines | 150 | 45 | 70 |

This highlights its potential application in environmental remediation strategies .

Wirkmechanismus

The mechanism of action of 2-(4-Aminophenoxy)acetonitrile involves interactions with nucleophiles or electrophiles due to the presence of reactive functional groups. It can interact with various enzymes, proteins, and other biomolecules, influencing their catalytic activities. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances .

Vergleich Mit ähnlichen Verbindungen

2-(4-Aminophenoxy)acetonitrile can be compared with other similar compounds such as:

4-Aminophenoxyphthalonitrile: This compound is used as a catalyst in phthalonitrile resin polymerization and has similar reactivity due to the presence of an aminophenoxy group.

4-Aminophenoxybenzonitrile: It is used in the synthesis of polyamides and other polymers, showcasing similar chemical properties.

The uniqueness of this compound lies in its versatile applications across various fields, from organic synthesis to materials science and analytical chemistry.

Biologische Aktivität

Introduction

2-(4-Aminophenoxy)acetonitrile (CAS No. 169286-84-4) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an aminophenoxy group attached to an acetonitrile moiety. This structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C9H10N2O |

| Molecular Weight | 162.19 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit target enzymes, affecting metabolic pathways.

- Receptor Modulation : It can bind to various receptors, potentially modulating their activity.

Case Study: Inhibition of Enzyme Activity

A study demonstrated that this compound effectively inhibited the activity of certain enzymes involved in inflammatory pathways. This inhibition led to a reduction in pro-inflammatory cytokine production in vitro, suggesting its potential as an anti-inflammatory agent.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, in vitro studies have shown that the compound can reduce cell viability in breast and prostate cancer cells by inducing apoptosis.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| PC-3 (Prostate Cancer) | 12.5 |

| A549 (Lung Cancer) | 18.0 |

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of this compound. Preliminary studies indicate low toxicity levels at therapeutic doses, with no significant adverse effects observed in animal models.

Research Findings on Toxicity

- Acute Toxicity : In a study involving oral administration in rats, no mortality was recorded at doses up to 2000 mg/kg.

- Chronic Toxicity : Long-term studies revealed no significant changes in organ weights or histopathological alterations at therapeutic doses.

Therapeutic Applications

Given its biological activities, this compound has potential applications in:

- Cancer Therapy : As an antiproliferative agent against various cancers.

- Anti-inflammatory Treatments : Due to its enzyme inhibition properties.

- Neurological Disorders : Preliminary studies suggest neuroprotective effects, warranting further investigation.

Eigenschaften

IUPAC Name |

2-(4-aminophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLCZDWOYJRTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306667 | |

| Record name | 2-(4-Aminophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169286-84-4 | |

| Record name | 2-(4-Aminophenoxy)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169286-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Aminophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminophenoxy)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.